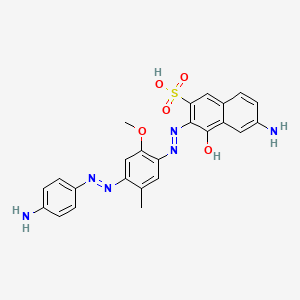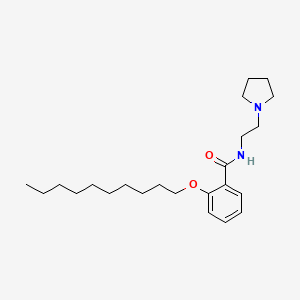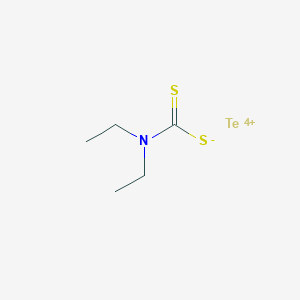
N,N-diethylcarbamodithioate;tellurium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylcarbamodithioate;tellurium(4+): is a chemical compound that combines the properties of both organic and inorganic chemistry It is known for its unique structure, which includes a tellurium ion coordinated with N,N-diethylcarbamodithioate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N,N-diethylcarbamodithioate;tellurium(4+) typically involves the reaction of tellurium(IV) chloride with sodium diethylcarbamodithioate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The general reaction can be represented as:
TeCl4+2NaS2CN(C2H5)2→Te(S2CN(C2H5)2)2+4NaCl
Industrial Production Methods: Industrial production methods for N,N-diethylcarbamodithioate;tellurium(4+) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-diethylcarbamodithioate;tellurium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium(VI) derivatives.
Reduction: It can be reduced to lower oxidation states of tellurium.
Substitution: The ligands can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can replace the diethylcarbamodithioate ligands.
Major Products Formed:
Oxidation: Tellurium(VI) compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
N,N-diethylcarbamodithioate;tellurium(4+) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study the bonding and reactivity of tellurium complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of N,N-diethylcarbamodithioate;tellurium(4+) involves its ability to form stable coordination complexes with various metal ions. The tellurium ion acts as a central atom, coordinating with the diethylcarbamodithioate ligands through sulfur atoms. This coordination can influence the electronic properties of the metal center, leading to various chemical and biological effects.
Vergleich Mit ähnlichen Verbindungen
- Sodium diethylcarbamodithioate
- Silver diethylcarbamodithioate
- Potassium diethylcarbamodithioate
Comparison: N,N-diethylcarbamodithioate;tellurium(4+) is unique due to the presence of tellurium, which imparts distinct electronic and structural properties compared to its sulfur and selenium analogs. The tellurium center allows for unique coordination geometries and reactivity patterns that are not observed in similar sulfur or selenium compounds.
Eigenschaften
Molekularformel |
C5H10NS2Te+3 |
|---|---|
Molekulargewicht |
275.9 g/mol |
IUPAC-Name |
N,N-diethylcarbamodithioate;tellurium(4+) |
InChI |
InChI=1S/C5H11NS2.Te/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+4/p-1 |
InChI-Schlüssel |
BJEJIACNMGIQHB-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C(=S)[S-].[Te+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


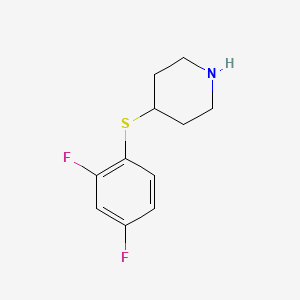


![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
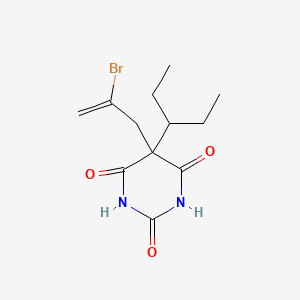


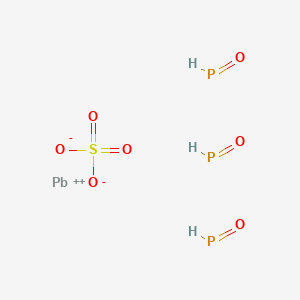


![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)

